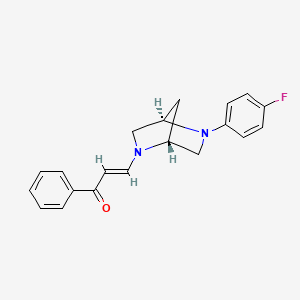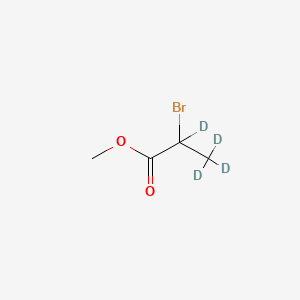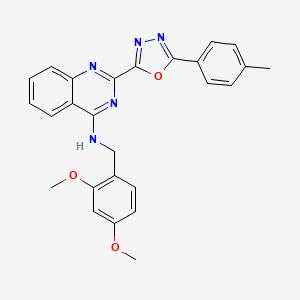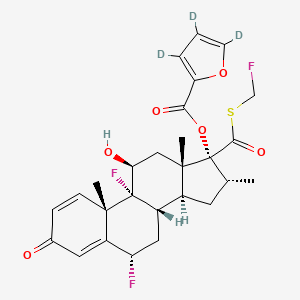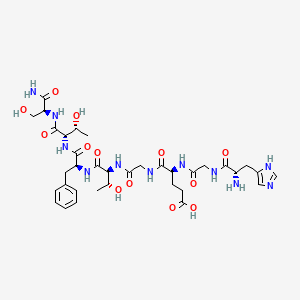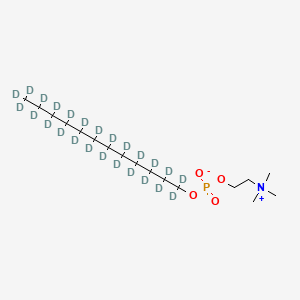
Dodecylphosphocholine-d25
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodecylphosphocholine-d25 is a deuterium-labeled version of dodecylphosphocholine, a zwitterionic detergent widely used in the study of membrane proteins through nuclear magnetic resonance (NMR) spectroscopy . The deuterium labeling enhances the compound’s utility in NMR studies by reducing background signals and improving spectral resolution .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dodecylphosphocholine-d25 involves the deuteration of dodecylphosphocholine. The intermediate diphenyl dodecyl-d25 phosphate is purified using silica gel chromatography with dichloromethane as the eluent. The final product, dodecyl-d25 phosphoric acid, is obtained through crystallization from petroleum ether .
Industrial Production Methods: Industrial production of this compound typically involves large-scale deuteration processes, ensuring high purity and consistency. The compound is often produced in specialized facilities equipped to handle isotopic labeling and purification .
Chemical Reactions Analysis
Types of Reactions: Dodecylphosphocholine-d25 primarily undergoes micellization, forming micelles in aqueous solutions. This process is influenced by temperature, concentration, and the presence of other surfactants .
Common Reagents and Conditions: The micellization of this compound is typically studied using isothermal titration calorimetry and NMR relaxation measurements. These techniques help determine the thermodynamic properties and molecular mobility of the micelles .
Major Products Formed: The primary product formed during the micellization of this compound is the micelle itself, which serves as a model membrane environment for studying protein-lipid interactions .
Scientific Research Applications
Dodecylphosphocholine-d25 is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is in NMR spectroscopy for the structural analysis of membrane proteins . The compound’s ability to form micelles makes it an excellent model for studying protein-membrane interactions, peptide-lipid interactions, and the dynamics of membrane-associated processes .
In addition to its use in NMR studies, this compound is employed in the investigation of antimicrobial peptides, drug delivery systems, and the development of novel therapeutic agents .
Mechanism of Action
Dodecylphosphocholine-d25 exerts its effects by forming micelles that mimic the phosphatidylcholine bilayer environment of biological membranes . This micellar structure facilitates the study of membrane-associated proteins and peptides by providing a stable and consistent environment for NMR analysis . The compound’s zwitterionic nature allows it to interact with both hydrophilic and hydrophobic regions of proteins, enhancing its utility in structural studies .
Comparison with Similar Compounds
Similar Compounds:
- Sodium dodecyl sulfate
- n-Dodecyl-phosphocholine (Fos-choline-12)
- 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine
Uniqueness: Dodecylphosphocholine-d25 is unique due to its deuterium labeling, which significantly improves the quality of NMR spectra by reducing background noise and enhancing signal clarity . This makes it particularly valuable for detailed structural studies of membrane proteins and other complex biomolecules .
Properties
Molecular Formula |
C17H38NO4P |
|---|---|
Molecular Weight |
376.61 g/mol |
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,12-pentacosadeuteriododecyl 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C17H38NO4P/c1-5-6-7-8-9-10-11-12-13-14-16-21-23(19,20)22-17-15-18(2,3)4/h5-17H2,1-4H3/i1D3,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,16D2 |
InChI Key |
QBHFVMDLPTZDOI-MTUKZWNMSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OP(=O)([O-])OCC[N+](C)(C)C |
Canonical SMILES |
CCCCCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


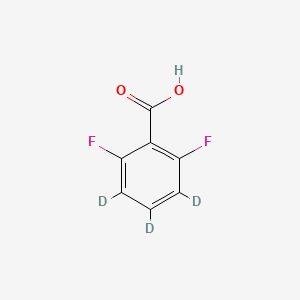
![(2R,5R)-2-(hydroxymethyl)-5-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]oxolan-3-ol](/img/structure/B12401523.png)
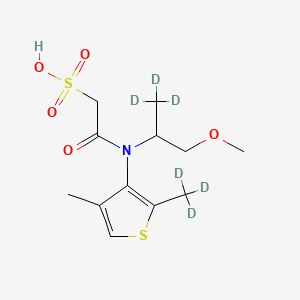
![(4S,4aS,5aR,12aS)-4-(diethylamino)-3,10,12,12a-tetrahydroxy-1,11-dioxo-8-[(2S)-pyrrolidin-2-yl]-7-(trifluoromethyl)-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide](/img/structure/B12401532.png)
